molecular formula C12H14N2O3 B8526065 5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol

5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol

Cat. No.: B8526065
M. Wt: 234.25 g/mol
InChI Key: ZNLXEBMYIFPFSB-UHFFFAOYSA-N
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Description

5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol. It is primarily used in research settings and is known for its unique structure, which includes a nitropyridine group attached to a cyclohexenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol typically involves the reduction of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone. The process includes the following steps:

    Starting Material: 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone.

    Solvent: Ethanol (EtOH).

    Catalyst: Cerium(III) chloride heptahydrate (CeCl3-7H2O).

    Reducing Agent: Sodium borohydride (NaBH4).

The reaction is carried out at 0°C for 2 hours, followed by quenching with water, extraction with ethyl acetate (EtOAc), and drying with sodium sulfate (Na2SO4). The final product is obtained with a yield of 91%.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol can undergo various chemical reactions, including:

    Reduction: As described in the synthesis, the compound is formed by the reduction of its ketone precursor.

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Substitution: The nitro group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Sodium borohydride (NaBH4) in ethanol.

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Reduction: this compound.

    Oxidation: 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying the effects of nitroaromatic compounds on biological systems.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The specific mechanism of action for 5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol is not well-documented. its effects are likely related to the presence of the nitro group, which can participate in redox reactions and interact with biological molecules. The molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone: The ketone precursor of the compound.

    3-Nitropyridine: A simpler nitroaromatic compound.

    Cyclohexenol: The parent alcohol without the nitroaromatic group.

Uniqueness

5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol is unique due to its combination of a cyclohexenol ring with a nitropyridine group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol

InChI

InChI=1S/C12H14N2O3/c1-8-4-9(6-10(15)5-8)11-2-3-13-7-12(11)14(16)17/h2-3,6-8,10,15H,4-5H2,1H3

InChI Key

ZNLXEBMYIFPFSB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C=C(C1)C2=C(C=NC=C2)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone (1.0 equiv.) was added EtOH (1.1M) and CeCl3-7H2O (1.3 equiv.). The reaction was cooled to 0° C., then NaBH4 (1.3 equiv.) was added in portions. Stirred for 2 h at 0° C., then quenched by adding water, concentrated to remove the EtOH, added EtOAc, extracted the organics, dried with brine, then Na2SO4, and concentrated to yield 5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enol (91%). LC/MS=235.2 (M+H), LC=2.62 min.
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